5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid
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Overview
Description
5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid is an organic compound with potential applications in various fields of scientific research It is characterized by its complex molecular structure, which includes a hydroxy group, a methoxyphenyl group, and an acetylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core. One common method involves the acylation of 5-hydroxybenzoic acid with 2-methoxyphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific optical and fire-retardant properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetylamino group can also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid: Similar structure but with a methoxyphenoxy group instead of a methoxyphenyl group.
2-hydroxy-5-methoxybenzoic acid: Lacks the acetylamino group but shares the hydroxy and methoxy groups.
Uniqueness
5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-hydroxy-2-[[2-(2-methoxyphenyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-22-14-5-3-2-4-10(14)8-15(19)17-13-7-6-11(18)9-12(13)16(20)21/h2-7,9,18H,8H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRIMBQWOBRWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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